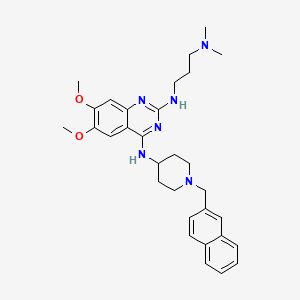
Lsd1-IN-18
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lsd1-IN-18 is a compound that functions as an inhibitor of lysine-specific demethylase 1 (LSD1), also known as KDM1A. LSD1 is an enzyme that plays a crucial role in the regulation of gene expression by demethylating specific lysine residues on histone proteins. This demethylation process is essential for the control of various cellular processes, including differentiation, proliferation, and gene silencing. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of cancer and other diseases where LSD1 activity is dysregulated .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lsd1-IN-18 typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the formation of key intermediates through reactions such as nucleophilic substitution, condensation, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures to larger volumes. This requires careful optimization of reaction parameters to ensure consistency and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Lsd1-IN-18 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs .
Aplicaciones Científicas De Investigación
Lsd1-IN-18 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of LSD1 in epigenetic regulation and gene expression.
Biology: Investigated for its effects on cellular processes such as differentiation, proliferation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers, neurodegenerative diseases, and other conditions where LSD1 is implicated.
Industry: Utilized in the development of novel drugs and therapeutic strategies targeting LSD1
Mecanismo De Acción
Lsd1-IN-18 exerts its effects by inhibiting the enzymatic activity of LSD1. LSD1 demethylates specific lysine residues on histone proteins, which is a key step in the regulation of gene expression. By inhibiting LSD1, this compound prevents the removal of methyl groups, leading to changes in chromatin structure and gene expression patterns. This inhibition can result in the reactivation of silenced genes and the suppression of oncogenic pathways, making it a promising candidate for cancer therapy .
Comparación Con Compuestos Similares
Lsd1-IN-18 is part of a broader class of LSD1 inhibitors, which can be categorized into covalent and non-covalent inhibitors. Some similar compounds include:
Tranylcypromine: A covalent inhibitor that binds irreversibly to LSD1.
Iadademstat (ORY-1001): A potent LSD1 inhibitor in clinical trials for cancer treatment.
Bomedemstat (IMG-7289): Another covalent inhibitor with applications in hematological malignancies.
Pulrodemstat (CC-90011): A non-covalent inhibitor with potential therapeutic applications
This compound is unique in its specific binding affinity and selectivity for LSD1, which may offer advantages in terms of efficacy and safety compared to other inhibitors.
Propiedades
Fórmula molecular |
C31H40N6O2 |
|---|---|
Peso molecular |
528.7 g/mol |
Nombre IUPAC |
2-N-[3-(dimethylamino)propyl]-6,7-dimethoxy-4-N-[1-(naphthalen-2-ylmethyl)piperidin-4-yl]quinazoline-2,4-diamine |
InChI |
InChI=1S/C31H40N6O2/c1-36(2)15-7-14-32-31-34-27-20-29(39-4)28(38-3)19-26(27)30(35-31)33-25-12-16-37(17-13-25)21-22-10-11-23-8-5-6-9-24(23)18-22/h5-6,8-11,18-20,25H,7,12-17,21H2,1-4H3,(H2,32,33,34,35) |
Clave InChI |
UAQFERXHHSHKOB-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCNC1=NC2=CC(=C(C=C2C(=N1)NC3CCN(CC3)CC4=CC5=CC=CC=C5C=C4)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


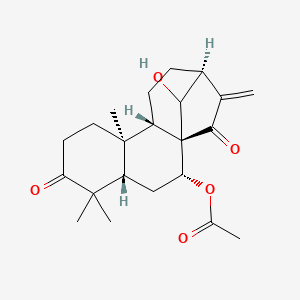
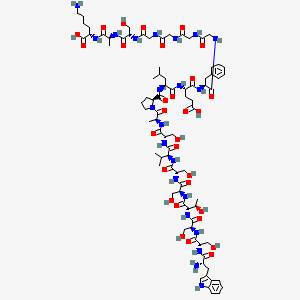
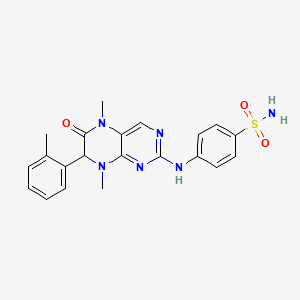
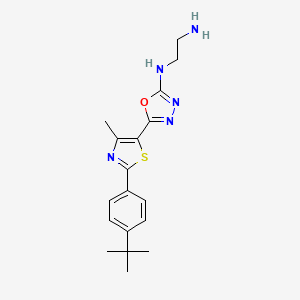
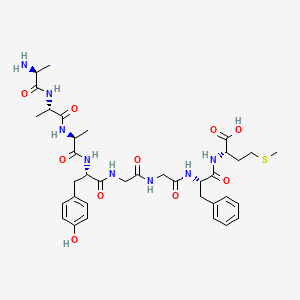
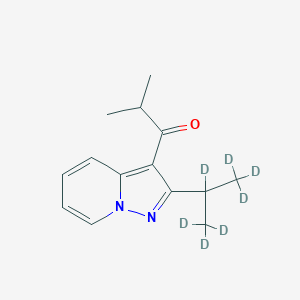
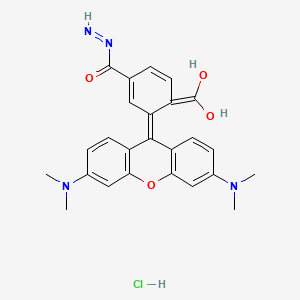
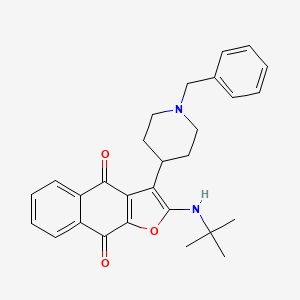
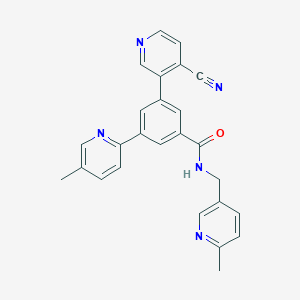
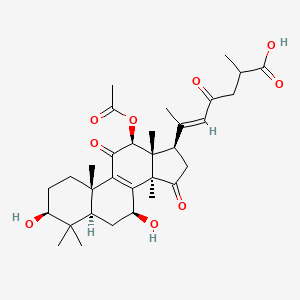
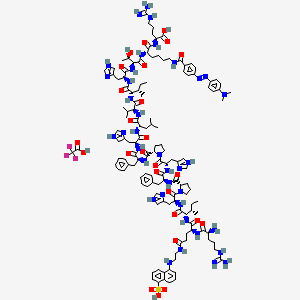
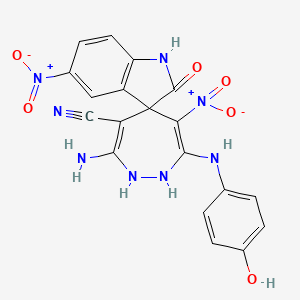
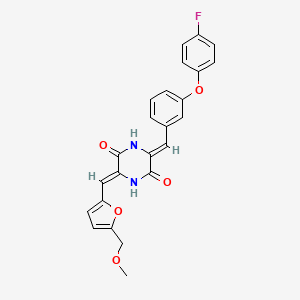
![(2S,3R,5R,9R,10R,13R,14S,16S,17R)-17-[(2R,3R)-2,3-dihydroxy-5,6-dimethylheptan-2-yl]-2,3,14,16-tetrahydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B12397485.png)
